7-Nitroindazol-Natriumsalz

Übersicht

Beschreibung

7-Nitroindazole-1-ide Sodium Salt, commonly referred to as 7-NINA, is a non-selective inhibitor of nitric oxide synthase (NOS). This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection and inflammation .

Wissenschaftliche Forschungsanwendungen

7-Nitroindazol-1-id-Natriumsalz hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Wird auf seine Auswirkungen auf die Stickstoffoxidsynthase und seine Rolle in zellulären Signalwegen untersucht.

Medizin: Wird auf seine potenziellen neuroprotektiven Wirkungen und seine Fähigkeit zur Modulation von Entzündungsreaktionen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Arzneimittelforschung eingesetzt.

5. Wirkmechanismus

7-Nitroindazol-1-id-Natriumsalz entfaltet seine Wirkung durch Hemmung der Stickstoffoxidsynthase, eines Enzyms, das für die Produktion von Stickstoffoxid verantwortlich ist. Stickstoffoxid ist ein wichtiges Signalmolekül, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter Vasodilatation, Neurotransmission und Immunantwort. Durch die Hemmung der Stickstoffoxidsynthase kann 7-Nitroindazol-1-id-Natriumsalz diese Prozesse modulieren und möglicherweise therapeutische Vorteile bieten .

Ähnliche Verbindungen:

7-Nitroindazol: Eine eng verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf die Stickstoffoxidsynthase.

L-NAME (Nω-Nitro-L-Argininmethylester): Ein weiterer Stickstoffoxidsynthase-Inhibitor mit unterschiedlichen strukturellen Eigenschaften.

Aminoguanidin: Ein selektiver Inhibitor der induzierbaren Stickstoffoxidsynthase.

Einzigartigkeit: 7-Nitroindazol-1-id-Natriumsalz ist einzigartig aufgrund seiner nicht-selektiven Hemmung der Stickstoffoxidsynthase, was es zu einem wertvollen Werkzeug für die Untersuchung der Gesamtwirkungen der Stickstoffoxid-Hemmung in verschiedenen biologischen Systemen macht. Seine strukturellen Eigenschaften ermöglichen auch spezifische Wechselwirkungen mit dem Enzym, was Einblicke in die Funktion und Regulation des Enzyms liefert .

Wirkmechanismus

Target of Action

7-Nitroindazole sodium salt (7-NiNa) primarily targets neuronal nitric oxide synthase (nNOS) . nNOS is a hemoprotein enzyme that converts arginine to citrulline and nitric oxide (NO) in neuronal tissue . Nitric oxide plays a crucial role in cell signaling, as it can diffuse through the plasma membrane into neighboring cells .

Mode of Action

7-NiNa acts as a selective inhibitor for nNOS . By inhibiting nNOS, 7-NiNa prevents the conversion of arginine to citrulline and nitric oxide, thereby indirectly inhibiting cell signaling .

Biochemical Pathways

The inhibition of nNOS by 7-NiNa affects the production of nitric oxide, a key molecule in various biochemical pathways. Nitric oxide is known to contribute to neuronal cell death either directly, through free radical-mediated DNA damage, or indirectly, via activation of pro-apoptotic genes . Therefore, by inhibiting nNOS, 7-NiNa can potentially influence these pathways and reduce neuronal cell death.

Pharmacokinetics

It has been observed that multiple intraperitoneal injections of 7-nina result in a predictable, sustained decrease in no production in the hippocampus . This suggests that 7-NiNa can effectively reach its target site in the brain and exert its inhibitory effect on nNOS.

Result of Action

The primary result of 7-NiNa’s action is a decrease in nitric oxide production. This can lead to a reduction in neuronal cell death, which is often associated with neurodegenerative diseases and nerve damage caused by excitotoxicity . Therefore, 7-NiNa is under investigation as a possible protective agent against such conditions .

Biochemische Analyse

Biochemical Properties

7-Nitroindazole sodium salt interacts with neuronal nitric oxide synthase, inhibiting its function . This interaction is significant because nitric oxide synthase plays a crucial role in the production of nitric oxide, a compound that can diffuse through the plasma membrane into neighboring cells, allowing cell signaling . Therefore, 7-Nitroindazole sodium salt indirectly inhibits this signaling process .

Cellular Effects

The effects of 7-Nitroindazole sodium salt on cells are primarily related to its inhibition of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt reduces the production of nitric oxide, a key signaling molecule, thereby influencing various cellular processes . For instance, it has been observed to affect the distribution of neuronal nitric oxide synthase in the cerebral cortex of hypoxic newborn piglets .

Molecular Mechanism

At the molecular level, 7-Nitroindazole sodium salt exerts its effects by binding to neuronal nitric oxide synthase and inhibiting its activity . This inhibition prevents the conversion of arginine to citrulline and nitric oxide, thereby reducing the amount of nitric oxide available for cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Nitroindazole sodium salt have been observed to change over time. For example, in a study on rats, it was found that the administration of 7-Nitroindazole sodium salt raised the threshold for electroconvulsions, with a partial recovery of erection seen in the low- and high-dose groups after 3 hours .

Dosage Effects in Animal Models

The effects of 7-Nitroindazole sodium salt vary with different dosages in animal models. In a study on rats, it was found that 7-Nitroindazole sodium salt administered intraperitoneally at doses ranging between 50–200 mg/kg raised the threshold for electroconvulsions .

Metabolic Pathways

The metabolic pathways that 7-Nitroindazole sodium salt is involved in are primarily related to its role as an inhibitor of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt affects the conversion of arginine to citrulline and nitric oxide, a key step in the nitric oxide signaling pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindazole-1-ide Sodium Salt typically involves the nitration of indazole followed by the formation of the sodium salt. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 7-nitroindazole is then treated with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of 7-Nitroindazole-1-ide Sodium Salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen: 7-Nitroindazol-1-id-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Nitrogruppe kann unter geeigneten Bedingungen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Katalytische Hydrierung oder chemische Reduktionsmittel wie Natriumborhydrid.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Aminoderivate von Indazol.

Reduktion: Reduzierte Formen von 7-Nitroindazol-1-id-Natriumsalz.

Substitution: Substituierte Indazolderivate.

Vergleich Mit ähnlichen Verbindungen

7-Nitroindazole: A closely related compound with similar inhibitory effects on nitric oxide synthase.

L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor with different structural properties.

Aminoguanidine: A selective inhibitor of inducible nitric oxide synthase.

Uniqueness: 7-Nitroindazole-1-ide Sodium Salt is unique due to its non-selective inhibition of nitric oxide synthase, making it a valuable tool for studying the overall effects of nitric oxide inhibition in various biological systems. Its structural properties also allow for specific interactions with the enzyme, providing insights into the enzyme’s function and regulation .

Eigenschaften

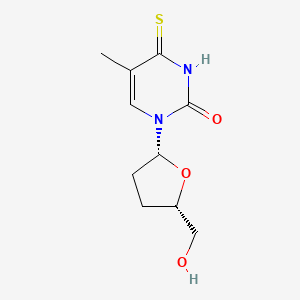

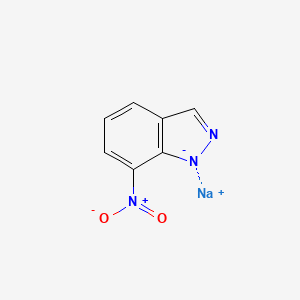

IUPAC Name |

sodium;7-nitroindazol-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 7-NINA?

A: 7-NINA acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. [, , , , , ]

Q2: How does 7-NINA's selectivity for nNOS compare to other NOS inhibitors?

A: Unlike non-selective NOS inhibitors like N(ω)-nitro-L-arginine methyl ester (L-NAME), 7-NINA demonstrates a preferential inhibition of nNOS over other isoforms like endothelial NOS (eNOS). This selectivity makes it a valuable tool for dissecting the specific roles of nNOS in various physiological and pathological processes. [, , , ]

Q3: What are the downstream effects of nNOS inhibition by 7-NINA?

A: Inhibiting nNOS with 7-NINA leads to a decrease in NO production within neurons. This reduction in NO can influence a variety of physiological processes, including neurotransmission, vascular tone, inflammation, and response to stress. The specific effects observed depend on the experimental model and physiological system being studied. [, , , , , , , ]

Q4: Does 7-NINA influence blood pressure regulation?

A: Research in rats suggests that central administration of 7-NINA can attenuate the decrease in mean arterial pressure observed during recovery from restraint stress. This finding implies a role for neuronal NO in mediating the hypotensive response following stress. []

Q5: What is the impact of 7-NINA on neurotransmitter release?

A: 7-NINA has been shown to influence the release of various neurotransmitters. For instance, it attenuates the angiotensin II-mediated facilitation of norepinephrine release in the kidneys of mice, suggesting a role of neuronal NO in modulating sympathetic neurotransmission. [, ] Additionally, 7-NINA increases dopamine efflux in the rat striatum, indicating a potential inhibitory influence of neuronal NO on dopamine release. [, ]

Q6: Can 7-NINA impact inflammatory responses?

A: Studies demonstrate that intra-articular injection of 7-NINA can reverse heat hyperalgesia in a rat model of acute arthritis. This finding suggests that neuronal NO contributes to the development of peripheral sensitization and pain associated with joint inflammation. []

Q7: How does 7-NINA interact with the glutamatergic system?

A: Research indicates that 7-NINA can block the induction of long-term depression (LTD) in the corticostriatal pathway, a form of synaptic plasticity dependent on the NO/cGMP pathway. This suggests that neuronal NO plays a crucial role in mediating LTD at these synapses. []

Q8: Does 7-NINA affect neuronal survival under hypoxic conditions?

A: Studies using neonatal rat retinas suggest that 7-NINA can protect retinal ganglion cells from hypoxia-induced apoptosis. This protective effect is attributed to the inhibition of nNOS and subsequent reduction in NO production, highlighting a potential neuroprotective role for 7-NINA under hypoxic conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.